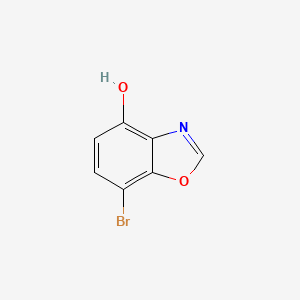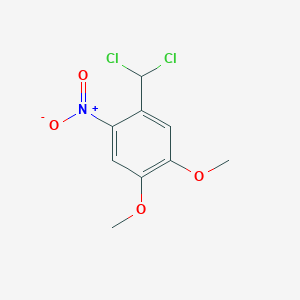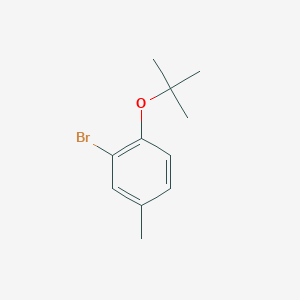
3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876564 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
The preparation of MFCD32876564 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of chemical reactions . The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Aplicaciones Científicas De Investigación
MFCD32876564 has a wide range of scientific research applications It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is utilized for understanding molecular interactions and pathwaysIndustrially, it is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of MFCD32876564 involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
MFCD32876564 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate groups. The uniqueness of MFCD32876564 lies in its specific reactivity and stability, which make it suitable for various applications .
Propiedades
Fórmula molecular |
C9H11ClN4 |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
Clave InChI |
KBGMUILJISQPMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)










